(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and other chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with the Boc group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the tosylate derivative.
Scientific Research Applications
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid largely depends on its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of a hydroxyl group.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
The uniqueness of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a hydroxyl group and a Boc-protected amino group. This combination makes it particularly useful in asymmetric synthesis and as a versatile intermediate in the preparation of complex molecules.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1 |
InChI Key |
SQJVUMFKCPOWJL-RDDDGLTNSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
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